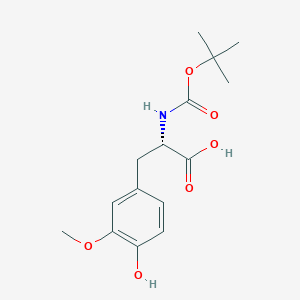

Boc-3-methoxy-L-tyrosine

Description

Significance of Tyrosine Modifications in Pharmaceutical and Biochemical Research

The amino acid tyrosine, with its phenolic side chain, is a particularly important target for chemical modification in both pharmaceutical and biochemical research. nih.govresearchgate.net Modifications to the tyrosine residue can profoundly impact a protein's structure, function, and signaling pathways. elsevierpure.combmbreports.orgacs.org For instance, the nitration of tyrosine to form 3-nitrotyrosine (B3424624) is a significant post-translational modification that can serve as a biomarker for oxidative stress and is implicated in various diseases. bmbreports.orgacs.orgnih.govnih.gov The ability to selectively modify tyrosine residues allows researchers to probe protein function, develop novel therapeutic agents, and create new tools for chemical biology. nih.govjst.go.jprsc.orgacs.org These modifications can range from simple alterations, like the introduction of a nitro group, to more complex additions of functional moieties. researchgate.netacs.org

The Role of Protecting Groups in Amino Acid Chemistry with Focus on tert-Butyloxycarbonyl (Boc)

In the synthesis of peptides and other complex molecules containing amino acids, protecting groups are essential for preventing unwanted side reactions. ontosight.aichemistrysteps.com The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for the amino functionality of amino acids. wikipedia.orgnih.govtotal-synthesis.comtcichemicals.com It is known for its stability under basic and many nucleophilic conditions, yet it can be readily removed under mild acidic conditions, a property that makes it "orthogonal" to other protecting groups like Fmoc and Cbz. total-synthesis.comamericanpeptidesociety.org This orthogonality is crucial in solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled addition of amino acids to a growing peptide chain. nih.govamericanpeptidesociety.orgchempep.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is cleaved with acids such as trifluoroacetic acid (TFA). wikipedia.orgyoutube.comjk-sci.com

Overview of 3-Methoxy-L-tyrosine as a Modified Amino Acid Scaffold

3-Methoxy-L-tyrosine is a non-proteinogenic amino acid derivative of L-tyrosine where a methoxy (B1213986) group is attached to the third carbon of the aromatic ring. cymitquimica.comontosight.ai This modification imparts unique chemical and biological properties. It is a known metabolite of L-DOPA, a key drug used in the treatment of Parkinson's disease, and its presence can have implications for dopamine (B1211576) metabolism. chemicalbook.commedchemexpress.comsriramchem.com The methoxy group can influence the molecule's reactivity, solubility, and potential for antioxidant activity. cymitquimica.com As a building block, 3-methoxy-L-tyrosine offers a scaffold for the synthesis of more complex molecules with potential applications in neurochemical research and drug development. cymitquimica.comontosight.aichemicalbook.commpbio.com

Research Scope and Objectives Pertaining to Boc-3-methoxy-L-tyrosine

The compound this compound combines the features of a Boc-protected amino acid with the modified tyrosine scaffold. This makes it a valuable reagent in chemical synthesis, particularly in the creation of peptidomimetics and other biologically active compounds. The primary research objectives involving this compound focus on its use as a building block to introduce the 3-methoxy-L-tyrosine moiety into larger molecules in a controlled manner. This allows for the systematic investigation of how this specific modification influences the biological activity, conformational properties, and metabolic stability of peptides and other drug candidates. The synthesis of novel opioid peptides and other therapeutic agents has benefited from the use of such protected, unnatural amino acids. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQDNEXWFJBUAV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673988 | |

| Record name | N-(tert-Butoxycarbonyl)-3-methoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141900-23-4 | |

| Record name | N-(tert-Butoxycarbonyl)-3-methoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications in Peptide Chemistry and Bioconjugation

Incorporation of Boc-3-methoxy-L-tyrosine into Peptidic Structures

The synthesis of peptides containing modified residues like 3-methoxy-L-tyrosine can be achieved through established methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase techniques. The choice of method often depends on the desired peptide length, complexity, and scale.

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

SPPS, pioneered by R. Bruce Merrifield, remains a dominant method for peptide synthesis. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach that, while often supplanted by Fmoc chemistry, is still highly relevant for the synthesis of complex peptides or those sensitive to the basic conditions of Fmoc deprotection. nih.govnih.govseplite.com

The Boc-SPPS strategy relies on the differential acid lability of the temporary Nα-Boc protecting group and more permanent side-chain protecting groups. peptide.com The Nα-Boc group is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com this compound is compatible with this strategy.

Key aspects of its compatibility include:

Stability of the Methoxy (B1213986) Group: The 3-methoxy modification on the tyrosine ring is stable to the repetitive TFA treatments used for Boc group removal.

Phenolic Hydroxyl Protection: The phenolic hydroxyl group of the tyrosine side chain typically requires protection to prevent side reactions during synthesis. In the Boc/Bzl strategy, a benzyl (B1604629) ether (Bzl) is a common choice. peptide.com This group is stable to the TFA used for Nα-deprotection but can be cleaved simultaneously with the peptide from the resin using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). peptide.com

Orthogonality: The Boc group for the α-amine and a benzyl-type group for the side-chain hydroxyl provide a functional, albeit not perfectly orthogonal, protection scheme. The successful synthesis relies on the significant difference in acid concentration required to remove the two types of protecting groups. peptide.com

The general cycle for incorporating this compound(Bzl)-OH would follow the standard Boc-SPPS protocol:

Deprotection: Removal of the N-terminal Boc group from the resin-bound peptide using ~25-50% TFA in DCM. chempep.com

Neutralization: Neutralization of the resulting ammonium (B1175870) salt with a tertiary amine base, such as diisopropylethylamine (DIEA). peptide.com

Coupling: Activation of the carboxylic acid of the incoming this compound and its coupling to the free N-terminal amine of the peptide-resin.

The successful incorporation of any amino acid hinges on achieving high coupling efficiency while minimizing racemization (the loss of stereochemical integrity at the α-carbon). nih.gov The 3-methoxy group on the tyrosine ring introduces steric hindrance, which can slow down the coupling reaction compared to unmodified amino acids.

Coupling Efficiency: To overcome the steric hindrance of the 3-methoxy group, highly efficient coupling reagents are required. Traditional carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) may lead to incomplete coupling. Modern uronium/aminium or phosphonium (B103445) salt-based reagents are generally preferred for such "difficult" couplings. Microwave irradiation has also been shown to significantly enhance the rate and efficiency of coupling sterically hindered amino acids, allowing for lower excesses of the amino acid to be used. sioc-journal.cn

| Reagent Class | Examples | General Application Notes for Hindered Residues |

|---|---|---|

| Carbodiimides | DCC, DIC | Often used with additives like HOBt or Oxyma to improve efficiency and reduce side reactions. May be less effective for highly hindered couplings. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Highly efficient and fast-acting. HATU and COMU are particularly effective for sterically demanding couplings and help suppress racemization. mesalabs.com |

| Phosphonium Salts | PyBOP, PyAOP | Very effective for hindered amino acids, including N-methylated residues. researchgate.net |

Racemization Prevention: Racemization is a significant risk during the activation step of the carboxylic acid. peptide.com The activation of both Boc- and Fmoc-protected amino acids can generate intermediates susceptible to epimerization. nih.gov For sterically hindered residues like 3-methoxy-L-tyrosine, longer reaction times or more forcing conditions might be needed, increasing this risk.

Strategies to prevent racemization include:

Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), to the coupling reaction is a standard practice to suppress racemization. peptide.com

Reagent Choice: Certain coupling reagents are known to be better at suppressing racemization. For instance, COMU is reported to offer superior racemization suppression compared to HOBt-based reagents. mesalabs.com

In Situ Activation: Pre-activating the amino acid for extended periods before adding it to the resin can increase racemization. Therefore, in situ activation, where the coupling reagent is mixed with the amino acid just before or at the same time as addition to the peptide-resin, is preferred.

Solution-Phase Peptide Synthesis Methods

Before the widespread adoption of SPPS, all peptides were made using solution-phase synthesis. This classical method, while more labor-intensive due to the need for purification of intermediates after each step, remains valuable for large-scale synthesis and for certain peptide structures that are difficult to assemble on a solid support. nih.gov

The incorporation of this compound in solution-phase synthesis typically involves a fragment condensation strategy. nih.gov In this approach:

Small peptide fragments (dipeptides or tripeptides) are synthesized and purified individually.

One fragment is prepared with a free N-terminal amine (by removing the Boc group), and another is prepared with an activated C-terminal carboxyl group.

These fragments are then coupled together in solution.

This method minimizes the number of repetitive coupling and deprotection steps on a large, potentially sparingly soluble molecule. The use of Boc-protected amino acids is common in this strategy. mdpi.com Reagents like T3P® (cyclic propylphosphonic anhydride) have been shown to facilitate efficient, epimerization-free coupling in solution-phase synthesis for both Boc- and Fmoc-protected amino acids. mdpi.com

Influence of 3-Methoxy-L-tyrosine on Peptide Conformation and Stability

The introduction of a modification to an amino acid side chain can profoundly impact the resulting peptide's local and global conformation. rsc.org The 3-methoxy group on the tyrosine residue can influence peptide structure through steric and electronic effects.

Conformational Analysis of Peptides Containing 3-Methoxy-L-tyrosine Residues

The conformation of a peptide is defined by the torsional angles of its backbone (phi, ψ) and side chains (χ). Introducing a bulky methoxy group at the ortho-position of the tyrosine ring restricts the rotational freedom (χ angles) of the side chain. This restriction can, in turn, influence the preferred backbone conformation.

Conformational studies of peptides are primarily conducted using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, circular dichroism (CD), and computational modeling. nih.govnih.gov NMR spectroscopy is particularly powerful for providing detailed atomic-level structural information in solution. nih.gov

While specific, detailed conformational analyses exclusively for 3-methoxy-L-tyrosine-containing peptides are not broadly published, general principles can be inferred from studies of other peptides with modified or sterically constrained residues:

Restricted Side-Chain Rotation: The methoxy group will sterically hinder rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds of the tyrosine side chain. This can lock the side chain into a limited set of preferred rotamers.

| Parameter | Potential Influence of 3-Methoxy Group | Method of Analysis |

|---|---|---|

| Backbone Dihedral Angles (Φ, Ψ) | Steric hindrance from the side chain can restrict allowed regions in the Ramachandran plot, potentially favoring specific secondary structures. | NMR (coupling constants), X-ray Crystallography |

| Side-Chain Torsion Angles (χ1, χ2) | Direct steric clash with the peptide backbone and the ortho-methoxy group significantly restricts rotational freedom, favoring specific rotameric states. | NMR (NOE, ROE), X-ray Crystallography |

| Hydrogen Bonding | The methoxy oxygen can act as a hydrogen bond acceptor, potentially forming new intramolecular or intermolecular interactions. | NMR, FT-IR Spectroscopy |

| Overall Fold | Local conformational changes can propagate, influencing the global tertiary structure of the peptide. | CD Spectroscopy, NMR, Molecular Dynamics Simulations |

Detailed conformational analysis using 2D-NMR techniques like COSY, TOCSY, and NOESY/ROESY, combined with molecular dynamics simulations, would be required to precisely map the structural consequences of incorporating a 3-methoxy-L-tyrosine residue into a specific peptide sequence. nih.gov

Hydrophobicity and Solubility Modulation in Modified Peptides

The incorporation of 3-methoxy-L-tyrosine into a peptide sequence serves as a strategic tool for modulating its physicochemical properties, particularly hydrophobicity and solubility. The parent amino acid, tyrosine, possesses an amphiphilic side chain due to its aromatic ring (hydrophobic) and phenolic hydroxyl group (hydrophilic), allowing it to participate in both hydrophobic interactions and hydrogen bonding. The addition of a methoxy group at the 3-position of the phenyl ring alters this delicate balance.

This modification can influence the peptide's behavior in aqueous environments. For instance, in the design of peptide-based hydrogels, which rely on the self-assembly of peptide amphiphiles, the balance between hydrophobic and hydrophilic character is critical. Research has shown that methylated tyrosine-based analogues can efficiently form hydrogels where less hydrophilic counterparts like phenylalanine might not, indicating a nuanced shift in the molecule's interaction with water. The methoxy group can impact π-π stacking interactions between aromatic residues, a key driver in the aggregation and assembly of peptide networks. By subtly altering the electronic and steric nature of the tyrosine side chain, this compound provides a means to fine-tune the solubility and aggregation propensity of synthetic peptides, which is crucial for their handling, formulation, and biological activity.

Rational Design of Peptide-Based Therapeutics Featuring 3-Methoxy-L-tyrosine

The rational design of peptide-based therapeutics involves the strategic incorporation of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low binding affinity. 3-Methoxy-L-tyrosine is utilized in this context to enhance the pharmacological profile of therapeutic peptides. The addition of a methyl group can introduce specific conformational constraints or steric effects within a peptide chain, which can lead to increased binding affinity for a biological target or improved stability against enzymatic degradation. This approach is central to developing inhibitors of protein-protein interactions (PPIs), which are often characterized by large, flat interfaces that are difficult to target with small molecules.

Exploration in Neurological Disorders and Cancer Therapeutics

In the realm of neurological disorders, 3-methoxy-L-tyrosine, also known as 3-O-methyldopa, is recognized as a major metabolite of L-DOPA, the gold-standard treatment for Parkinson's disease. It is formed via the action of catechol O-methyltransferase (COMT) and can cross the blood-brain barrier. Research indicates that 3-methoxy-L-tyrosine possesses neuroprotective and antidepressant activities and is being investigated for its role in nervous system diseases. Studies have shown it can improve depressive-like behaviors in mouse models. The progressive neurodegeneration in Parkinson's is linked to the loss of dopaminergic neurons, and therapies targeting related pathways are a major focus of research.

In cancer therapeutics, the parent amino acid L-tyrosine has been explored as a component of drug delivery systems. One study demonstrated that L-tyrosine-loaded nanoparticles significantly increased the in vitro cytotoxicity of direct electric current against a metastatic melanoma cell line. This suggests that derivatives like 3-methoxy-L-tyrosine could be incorporated into peptides designed to target cancer cells or to act as carriers in advanced drug delivery systems, opening new avenues for cancer therapy.

Modulating Bioavailability and Receptor Binding Affinities

A primary goal in peptide therapeutic design is to enhance bioavailability and receptor binding affinity. The structural modification offered by 3-methoxy-L-tyrosine can directly influence these parameters. The methoxy group can alter the peptide's conformation, locking it into a bioactive state that has a higher affinity for its target receptor. This principle has been observed with other modified tyrosines; for example, the incorporation of 2′,6′-dimethyl-l-tyrosine (Dmt) in place of tyrosine in opioid peptides has been shown to increase affinity for the mu opioid receptor.

Furthermore, modifying the peptide's hydrophobicity can affect its absorption, distribution, metabolism, and excretion (ADME) profile. By fine-tuning the lipophilicity of a peptide with 3-methoxy-L-tyrosine, researchers can improve its ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, thereby enhancing its oral bioavailability or central nervous system penetration. This modulation is a key strategy for converting promising peptide leads into viable drug candidates.

Bioconjugation Strategies Involving 3-Methoxy-L-tyrosine Residues

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create novel constructs with combined functionalities. Tyrosine residues, due to their unique chemical properties, have emerged as valuable targets for site-specific modification, providing an alternative to more traditional methods that target lysine (B10760008) or cysteine residues. The phenolic side chain of tyrosine is a target for various chemical reactions, allowing for the attachment of payloads such as drugs, imaging agents, or polymers like polyethylene (B3416737) glycol (PEG).

Site-Specific Modification of Proteins and Peptides

Achieving site-specific modification is crucial for creating homogeneous bioconjugates with predictable and reproducible properties. Tyrosine is advantageous for this purpose because it is less abundant and less frequently exposed on protein surfaces compared to lysine, making it a target for more precise modification. Several methods have been developed to selectively target tyrosine residues:

Tyrosine-Click Reaction: This method often utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) or luminol (B1675438) derivatives, which react chemoselectively with the phenol (B47542) side chain of tyrosine under mild, biocompatible conditions. This approach has been used to create antibody-drug conjugates (ADCs) and to attach PEG chains (PEGylation) to proteins.

Enzyme-Catalyzed Conjugation: Enzymes like tyrosinase can be used to oxidize tyrosine residues to reactive o-quinones. These intermediates can then be coupled with various nucleophiles, including cysteine residues, to form stable covalent bonds. This strategy allows for targeted protein-protein coupling under gentle reaction conditions.

**Transition Metal-Mediated Approaches

Analytical Techniques for Structural Elucidation and Purity Assessment

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for assessing the purity of Boc-3-methoxy-L-tyrosine, separating it from potential impurities, and, critically, for confirming its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Enantiomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) stands as the primary method for determining the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. The purity is typically determined by integrating the area of the main peak and comparing it to the total area of all observed peaks, with purity levels often expected to be ≥98%.

The determination of the enantiomeric ratio is a critical quality control step, as the presence of the D-enantiomer can have significant implications in peptide synthesis and biological activity. Chiral HPLC is the method of choice for this analysis. This technique employs a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of Boc-protected amino acids. The mobile phase composition, typically a mixture of a nonpolar organic solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.

| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Enantiomeric Ratio Determination |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/Isopropanol with 0.1% TFA |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 280 nm | UV at 280 nm |

| Temperature | Ambient | Controlled (e.g., 25 °C) |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

While Gas Chromatography (GC) is less commonly used for non-volatile compounds like this compound without prior derivatization to increase volatility, Thin-Layer Chromatography (TLC) is a rapid and valuable tool for monitoring reaction progress and assessing purity. For TLC analysis, a sample of the compound is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system. A common mobile phase for Boc-protected amino acids is a mixture of a nonpolar solvent like chloroform (B151607) or dichloromethane (B109758) with a more polar solvent such as methanol. The separated spots are visualized under UV light or by staining with a suitable reagent, such as ninhydrin (B49086) (after deprotection) or potassium permanganate. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system and can be used for identification purposes. Purity can be qualitatively assessed by the presence or absence of secondary spots.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are essential for confirming the chemical structure of this compound, ensuring that the correct functional groups are present and are in the appropriate chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons of the Boc group typically appear as a sharp singlet at approximately 1.4 ppm. The protons of the methoxy (B1213986) group also give rise to a singlet, expected around 3.8 ppm. The aromatic protons on the tyrosine ring will appear as a set of multiplets in the range of 6.7-7.1 ppm. The α-proton of the amino acid backbone will be a multiplet around 4.3-4.6 ppm, and the β-protons will be observed as a multiplet at approximately 2.9-3.2 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is expected to resonate around 175 ppm, while the carbonyl of the Boc group appears at about 155 ppm. The quaternary carbon of the Boc group is typically found near 80 ppm, and the methyl carbons of the Boc group are seen at approximately 28 ppm. The methoxy carbon will have a chemical shift in the region of 56 ppm. The aromatic carbons will produce a series of signals between 110 and 158 ppm, and the α- and β-carbons of the amino acid backbone will appear around 55 and 37 ppm, respectively.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.00 | d | 2H | Aromatic C3-H, C5-H |

| 6.74 | d | 2H | Aromatic C2-H, C6-H |

| 5.06 | bs | 1H | NH |

| 4.58 | m | 1H | α-CH |

| 3.02 | m | 2H | β-CH₂ |

| 1.42 | s | 9H | Boc (CH₃)₃ |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 175.5 | COOH |

| 157.7 | Aromatic C-OH |

| 157.1 | Boc C=O |

| 131.2 | Aromatic CH |

| 129.1 | Aromatic C-CH₂ |

| 116.1 | Aromatic CH |

| 80.5 | Boc C(CH₃)₃ |

| 57.8 | α-CH |

| 37.8 | β-CH₂ |

| 28.6 | Boc CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretch of the carbamate. The C=O stretching vibration of the carboxylic acid will appear around 1710 cm⁻¹, while the C=O of the Boc group will be observed at a slightly lower wavenumber, typically around 1690 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid will be present in the fingerprint region, between 1300 and 1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be visible in their characteristic regions.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Carbamate (Boc) |

| ~2980 | C-H stretch | Aliphatic (Boc, CH, CH₂) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Carbamate (Boc) |

| ~1515 | N-H bend | Carbamate (Boc) |

| ~1250, ~1160 | C-O stretch | Ether, Carboxylic Acid, Carbamate |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that can provide the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The expected monoisotopic mass of this compound (C₁₅H₂₁NO₆) is approximately 311.1369 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure. A characteristic loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da) is a common fragmentation pathway for Boc-protected amino acids. Other fragment ions may correspond to the loss of the carboxylic acid group (45 Da) or water (18 Da).

Advanced Characterization Techniques in Structural Biology (e.g., X-ray Crystallography of Peptides containing this residue)

While a specific search of the existing scientific literature did not yield publicly available X-ray crystallographic data for peptides containing this compound, the methodology for such a study would follow established principles of peptide crystallography. The incorporation of this non-canonical amino acid would be of particular interest to structural biologists for several reasons:

Conformational Effects of the Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) protecting group on the amino terminus of the tyrosine residue can significantly influence the local peptide backbone conformation. X-ray crystallography would reveal the precise torsion angles (phi and psi) of the peptide backbone at and around the this compound residue, providing empirical data on the steric effects of the Boc group. Studies on other Boc-protected peptides have shown that this group can favor specific secondary structures, such as β-turns. nih.gov

Influence of the 3-methoxy Group: The methoxy modification on the phenyl ring of tyrosine can alter its electronic properties and potential for intermolecular interactions. A crystal structure would elucidate how this modification affects crystal packing and the non-covalent interactions of the tyrosine side chain, such as pi-stacking or hydrogen bonding. The orientation of the methoxy group relative to the phenyl ring and the rest of the peptide would be precisely determined.

The general process for the structural elucidation of a peptide containing this compound by X-ray crystallography would involve:

Synthesis and Purification: The peptide would first be synthesized, incorporating the this compound residue at the desired position, and then purified to a high degree.

Crystallization: A crucial and often challenging step is to obtain well-ordered crystals of the peptide. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents).

Data Collection: The crystal is exposed to a focused beam of X-rays, and the diffraction data are collected.

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map. An atomic model of the peptide is then built into this map and refined to best fit the experimental data.

Although no specific crystallographic data table for a peptide containing this compound can be presented due to the absence of published structures, a hypothetical data table would include parameters such as:

Interactive Data Table: Hypothetical Crystallographic Data for a Peptide Containing this compound

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal system to which the unit cell belongs. |

| Space Group | P2₁ | The symmetry group of the crystal. |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 8.9 Å, β = 95.2° | The dimensions and angles of the unit cell. |

| Resolution | 1.8 Å | A measure of the level of detail in the electron density map. |

| R-work / R-free | 0.18 / 0.21 | Statistical measures of the agreement between the crystallographic model and the experimental data. |

| Molecules per Asymmetric Unit | 1 | The number of peptide molecules in the fundamental repeating unit of the crystal. |

The successful crystallization and structural analysis of peptides containing this compound would provide valuable data for understanding the conformational behavior of this modified amino acid, aiding in the rational design of peptidomimetics and other bioactive molecules.

Advanced Research Perspectives and Future Directions

Challenges in the Synthesis and Application of Boc-3-methoxy-L-tyrosine

The synthesis of this compound presents several challenges common to the preparation of selectively modified amino acids. The primary difficulties lie in achieving regioselectivity during the methoxylation of the tyrosine ring and preventing racemization throughout the synthetic sequence.

Another significant challenge is maintaining the stereochemical integrity of the chiral center. The use of harsh reagents or reaction conditions, particularly strong acids or bases, can lead to racemization, yielding a mixture of L- and D-enantiomers that is difficult to separate and undesirable for most biological applications. google.comresearchgate.net Protecting the alpha-amino group with the tert-butyloxycarbonyl (Boc) group is a standard strategy to mitigate this risk. chemimpex.comiris-biotech.deub.edu However, the conditions for both the introduction and removal of the Boc group and other protecting groups used for the phenol (B47542) and carboxyl functions must be carefully chosen to be orthogonal and to avoid racemization. iris-biotech.deacs.org

The application of this compound in solid-phase peptide synthesis (SPPS) also requires careful consideration. The methoxy (B1213986) group can influence the reactivity and solubility of the amino acid derivative, potentially requiring adjustments to standard coupling protocols to ensure efficient incorporation into a growing peptide chain.

| Synthetic Step | Associated Challenges | Potential Mitigation Strategies |

| Regioselective Methoxylation | - Formation of isomeric byproducts (e.g., 3,5-dimethoxy-tyrosine). - Low yields due to multi-step procedures. | - Use of directing groups. - Ortho-selective methodologies like Friedel-Crafts acylation followed by Baeyer-Villiger oxidation. thieme-connect.com |

| Stereochemical Integrity | - Racemization of the alpha-carbon under harsh conditions. | - Use of the Boc protecting group for the amine. - Mild reaction conditions for protection and deprotection steps. google.comresearchgate.net |

| Protecting Group Strategy | - Finding orthogonal protecting groups for amino, carboxyl, and hydroxyl functions. - Potential for side reactions during deprotection. acs.org | - Employing a combination of acid-labile (Boc, tBu) and base-labile (Fmoc) or hydrogenolysis-labile (Z, Bn) groups. iris-biotech.degoogle.com |

| Application in SPPS | - Potentially altered solubility and reactivity affecting coupling efficiency. | - Optimization of coupling reagents and reaction times. |

Emerging Methodologies for Site-Specific Incorporation in Proteins

The ability to incorporate unnatural amino acids (UAAs) like 3-methoxy-L-tyrosine at specific sites in proteins opens up new avenues for studying and engineering protein function. While direct incorporation of the Boc-protected form is not feasible in vivo, it serves as the crucial precursor for generating the charged aminoacyl-tRNA required for ribosomal synthesis.

Emerging methodologies for site-specific incorporation primarily rely on the expansion of the genetic code. semanticscholar.org This involves creating an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is specific for the UAA and does not cross-react with endogenous synthetases and tRNAs in the host organism. nih.gov

Key Methodologies Include:

Amber Stop Codon Suppression: This is the most common method, where the UAG (amber) stop codon is reassigned to encode the UAA. An engineered aaRS specifically acylates its cognate tRNA with the UAA (in this case, 3-methoxy-L-tyrosine), and this tRNA then recognizes the UAG codon during translation, inserting the UAA into the growing polypeptide chain. nih.gov

Frameshift Suppression: This technique uses quadruplet codons to direct the incorporation of the UAA, offering another orthogonal channel for genetic code expansion.

Enzymatic Ligation: Post-translationally, enzymes can be used to ligate peptides containing the UAA to a target protein. For instance, tyrosinase can oxidize tyrosine residues to ortho-quinones, which then react with cysteine residues, forming a covalent linkage. nih.gov This could be adapted to incorporate peptides containing 3-methoxy-L-tyrosine.

Incorporating 3-methoxy-L-tyrosine would allow researchers to introduce a subtle modification to the protein structure. The methoxy group is larger than a hydroxyl group but is uncharged and can act as a hydrogen bond acceptor. This allows for precise probing of steric and electronic requirements within active sites or at protein-protein interfaces.

Potential for Development of New Research Tools and Bioprobes

The unique structure of 3-methoxy-L-tyrosine makes it an attractive scaffold for the development of novel research tools and bioprobes. The Boc-protected form is an essential intermediate in the synthesis of these tools.

Probing Protein Environments: Once incorporated into a protein, the methoxy group can serve as a subtle probe. Its chemical shift is sensitive to the local environment, which can be monitored by NMR spectroscopy to detect conformational changes upon ligand binding or protein-protein interaction.

Fluorescent Probes: The phenyl ring of 3-methoxy-L-tyrosine can be further functionalized to create fluorescent probes. The methoxy group can modulate the electronic properties of the fluorophore, potentially leading to probes with enhanced quantum yields or sensitivity to the local environment's polarity.

Crosslinking Agents: Photoreactive groups, such as benzoylphenylalanine (BPA), can be attached to the tyrosine ring to create photo-crosslinkers. chemrxiv.orgchemrxiv.org A derivative of 3-methoxy-L-tyrosine could be synthesized to carry a photoreactive moiety, allowing for mapping protein-protein interactions with high spatial resolution after site-specific incorporation. The methoxy group could help in fine-tuning the reactivity or spectroscopic properties of the crosslinker.

Redox Probes: The hydroquinone-like nature of the 3-methoxy-4-hydroxyphenyl group could be exploited to develop probes for studying redox processes in biological systems.

Broader Implications for Drug Discovery and Chemical Biology

The availability and application of this compound have significant implications for drug discovery and the broader field of chemical biology. chemscene.com

Neuropharmacology and Parkinson's Disease: 3-O-methyldopa (3-methoxy-L-tyrosine) is a major metabolite of L-DOPA, the primary drug used to treat Parkinson's disease. nih.govsriramchem.com Chronically high levels of this metabolite are associated with certain metabolic disorders. nih.gov Peptides and small molecules containing 3-methoxy-L-tyrosine, synthesized using the Boc-protected precursor, can serve as valuable tools to study the enzymes involved in L-DOPA metabolism, such as catechol-O-methyltransferase (COMT). sriramchem.com They could also be used to investigate the potential off-target effects of 3-O-methyldopa and its role in the long-term efficacy of L-DOPA therapy.

Peptide-Based Therapeutics: The incorporation of unnatural amino acids is a proven strategy to enhance the pharmacological properties of peptide drugs, including their stability, potency, and selectivity. chemimpex.comchemimpex.com Replacing a natural tyrosine with 3-methoxy-L-tyrosine can alter the peptide's conformation and its binding affinity for a target receptor. The methoxy group can provide additional steric bulk or engage in specific hydrogen bonding interactions, leading to improved therapeutic profiles. For example, in opioid peptidomimetics, modifications to the N-terminal tyrosine residue are known to significantly impact receptor affinity and selectivity. researchgate.netnih.gov

Enzyme Mechanism Studies: Site-specific incorporation of 3-methoxy-L-tyrosine into an enzyme's active site can provide insights into its catalytic mechanism. By replacing a key tyrosine residue, researchers can dissect the role of the phenolic hydroxyl group in catalysis, distinguishing between its function as a hydrogen bond donor and the steric or electronic effects of the aromatic ring.

Q & A

Q. What are the critical steps for synthesizing Boc-3-methoxy-L-tyrosine, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Protection of Amino Group : Use tert-butyloxycarbonyl (Boc) anhydride in a basic medium (e.g., sodium bicarbonate) to protect the α-amino group of L-tyrosine .

- Methoxy Introduction : Methylation at the 3-hydroxyl position of tyrosine using methyl iodide or dimethyl sulfate under alkaline conditions (e.g., NaOH/CH₃OH). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Purification : Employ column chromatography (silica gel, eluent: chloroform/methanol 9:1) to isolate this compound. Final purity >95% is achievable via recrystallization in ethanol/water .

- Optimization :

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 298.2 (theoretical: 297.3 g/mol for C₁₅H₂₁NO₅) .

- Infrared (IR) Spectroscopy : Peaks at 1700 cm⁻¹ (Boc carbonyl) and 1250 cm⁻¹ (C-O of methoxy) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during methoxy group introduction?

Methodological Answer:

- Regioselective Methylation :

- Analytical Validation :

Q. What are the stability considerations for this compound in peptide synthesis?

Methodological Answer:

- Acid Sensitivity :

- Solid-Phase Synthesis Compatibility :

Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers for this compound: How to validate?

Methodological Answer:

- CAS Verification :

- Cross-reference with ChemNet (: CAS [141900-23-4]) and Kanto Reagents (: [53267-93-9]).

- Hypothesis : The discrepancy may arise from stereochemical variations (e.g., D/L isomers) or alternate protection schemes (e.g., methyl ester vs. free acid).

- Resolution : Compare NMR data from both CAS entries. For [141900-23-4], the free acid form (C₁₅H₂₁NO₅) lacks the methyl ester peak at δ 3.65 ppm present in esterified derivatives .

Application in Enzyme Assays

Q. Can this compound serve as a substrate analog in tyrosine kinase assays?

Methodological Answer:

- Kinase Inhibition Studies :

- Replace L-tyrosine in reaction cocktails (e.g., 0.55 mM final concentration) to assess competitive inhibition. Monitor phosphorylation via anti-phosphotyrosine antibodies (no cross-reactivity confirmed in ) .

- Data Interpretation : Reduced signal in ELISA (vs. native tyrosine) indicates steric hindrance from the Boc and methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.